molecular formula C21H12ClF3N2O3 B3036152 (Z)-3-((4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenylamino)methylene)isobenzofuran-1(3H)-one CAS No. 339008-39-8

(Z)-3-((4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenylamino)methylene)isobenzofuran-1(3H)-one

Cat. No.: B3036152
CAS No.: 339008-39-8
M. Wt: 432.8 g/mol
InChI Key: WZNQELVUMVIVGT-UHFFFAOYSA-N
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Description

(Z)-3-((4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenylamino)methylene)isobenzofuran-1(3H)-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a unique combination of functional groups, including a pyridine ring substituted with chlorine and trifluoromethyl groups, an isobenzofuranone core, and a phenylamino methylene linkage. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenylamino)methylene)isobenzofuran-1(3H)-one typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Coupling with Phenol Derivative: The pyridine intermediate is then reacted with a phenol derivative to form the pyridin-2-yloxy compound. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Formation of the Isobenzofuranone Core: The isobenzofuranone core is synthesized separately through a series of cyclization reactions starting from phthalic anhydride.

    Final Coupling Reaction: The pyridin-2-yloxy compound is coupled with the isobenzofuranone derivative in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino methylene linkage, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the isobenzofuranone core, resulting in amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-((4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenylamino)methylene)isobenzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic applications. Its ability to modulate specific molecular pathways could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-((4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenylamino)methylene)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-((4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenylamino)methylene)isobenzofuran-1(3H)-one
  • (Z)-3-((4-(3-Bromo-5-(trifluoromethyl)pyridin-2-yloxy)phenylamino)methylene)isobenzofuran-1(3H)-one
  • (Z)-3-((4-(3-Chloro-5-(difluoromethyl)pyridin-2-yloxy)phenylamino)methylene)isobenzofuran-1(3H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]iminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF3N2O3/c22-17-9-12(21(23,24)25)10-27-19(17)29-14-7-5-13(6-8-14)26-11-18-15-3-1-2-4-16(15)20(28)30-18/h1-11,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNQELVUMVIVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NC3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-3-((4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenylamino)methylene)isobenzofuran-1(3H)-one
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(Z)-3-((4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenylamino)methylene)isobenzofuran-1(3H)-one
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(Z)-3-((4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenylamino)methylene)isobenzofuran-1(3H)-one
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(Z)-3-((4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenylamino)methylene)isobenzofuran-1(3H)-one
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(Z)-3-((4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenylamino)methylene)isobenzofuran-1(3H)-one

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